molecular formula C6H9NO3 B14554201 Methyl 3-hydroxy-2-isocyanobutanoate CAS No. 62180-45-4

Methyl 3-hydroxy-2-isocyanobutanoate

Cat. No.: B14554201
CAS No.: 62180-45-4
M. Wt: 143.14 g/mol
InChI Key: YJLHXISAHQLODF-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-isocyanobutanoate is a specialized organic compound featuring a butanoate backbone substituted with a hydroxy group at position 3 and an isocyano (-NC) group at position 2, esterified with a methyl group.

Properties

CAS No.

62180-45-4

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

methyl 3-hydroxy-2-isocyanobutanoate

InChI

InChI=1S/C6H9NO3/c1-4(8)5(7-2)6(9)10-3/h4-5,8H,1,3H3

InChI Key

YJLHXISAHQLODF-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)[N+]#[C-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-2-isocyanobutanoate typically involves the reaction of 3-hydroxy-2-methylbutanoic acid with phosgene or a similar isocyanate source. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group. The process may involve the use of solvents such as dichloromethane and catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Safety measures are crucial due to the use of hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2-isocyanobutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a keto derivative.

    Reduction: The isocyanate group can be reduced to form an amine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of keto derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxy-2-isocyanobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-2-isocyanobutanoate involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids. This reactivity can lead to the modification of biological macromolecules, affecting their function and activity. The hydroxyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares Methyl 3-hydroxy-2-isocyanobutanoate with structurally related esters, emphasizing functional groups, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications References
This compound* C₆H₉NO₃ 143.14 (inferred) Hydroxy, isocyano, ester High reactivity (isocyano group); potential synthetic intermediate -
Isopentyl 3-hydroxy-2-methylenebutanoate C₁₀H₁₈O₃ 186.25 Hydroxy, methylene, ester CAS 80758-72-1; used in flavor/fragrance industries
3-Hydroxy-3-methyl-2-oxobutanoate C₅H₈O₄ 148.11 Hydroxy, oxo, ester Metabolic intermediate (e.g., in ketone body synthesis); CHEBI:17667
Methyl 3-methylbutanoate C₆H₁₂O₂ 116.16 Ester FEMA 2753; widely used in food flavoring (fruity aroma)
Methyl salicylate C₈H₈O₃ 152.15 Phenolic hydroxyl, ester VOC; analgesic/anti-inflammatory agent; gas standard in atmospheric studies

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